3-(Chlorosulfonyl)propanoyl chloride

描述

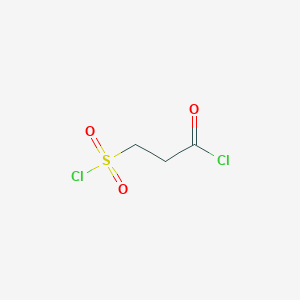

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chlorosulfonylpropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O3S/c4-3(6)1-2-9(5,7)8/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSRAQBONYWWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471677 | |

| Record name | Propanoyl chloride, 3-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3944-67-0 | |

| Record name | Propanoyl chloride, 3-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chlorosulfonyl Propanoyl Chloride and Analogous Structures

Established Laboratory and Industrial Production Routes

The production of 3-(chlorosulfonyl)propanoyl chloride and related structures relies on fundamental reactions in organic chemistry, primarily focusing on the conversion of carboxylic and sulfonic acids into their more reactive chloride forms.

Synthesis via Chlorination Processes of Propanoyl Chloride Derivatives

A logical and established route to a bifunctional molecule like this compound involves the simultaneous or sequential chlorination of a precursor containing both a carboxylic acid and a sulfonic acid group. The most plausible precursor is 3-sulfopropanoic acid. The synthesis would proceed in two conceptual steps: the formation of the precursor, followed by its complete chlorination.

Chlorination Agents: The conversion of carboxylic acids to acyl chlorides is a standard laboratory procedure. libretexts.org Several reagents are commonly employed for this transformation, each with distinct advantages and byproducts. chemistrysteps.com

Thionyl Chloride (SOCl₂): This is one of the most convenient reagents because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. masterorganicchemistry.comyoutube.com The reaction converts a carboxylic acid into a highly reactive chlorosulfite intermediate, which is then attacked by a chloride ion. libretexts.org

Phosphorus Pentachloride (PCl₅): This solid reagent reacts vigorously with carboxylic acids to produce the acyl chloride, with phosphorus oxychloride (POCl₃) and HCl as byproducts.

Phosphorus Trichloride (B1173362) (PCl₃): Using PCl₃ requires a 3:1 molar ratio of carboxylic acid to the reagent, and it yields phosphorous acid (H₃PO₃) as a byproduct.

Similarly, sulfonic acids are converted to sulfonyl chlorides using these same reagents. A documented example that serves as a strong precedent is the synthesis of 3-acetyloxy-1-propanesulfonyl chloride . In this procedure, the sodium salt of 3-acetyloxy-1-propanesulfonic acid is treated with phosphorus pentachloride (PCl₅) to yield the corresponding sulfonyl chloride. prepchem.com

Applying this logic, the reaction of 3-sulfopropanoic acid with an excess of a chlorinating agent like thionyl chloride would be expected to convert both the carboxylic acid and sulfonic acid groups to their respective chlorides, yielding the final product, this compound.

Table 1: Common Chlorinating Agents for Carboxylic Acid Conversion This table is interactive. Click on the headers to sort.

| Reagent | Formula | Physical State | Byproducts | Stoichiometry (Acid:Reagent) |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl | 1:1 |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | 1:1 |

| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃ | 3:1 |

One-Step Synthesis from Acrylic Acid and Thionyl Chloride

While a direct one-step synthesis of this compound from acrylic acid is not prominently described, a closely related analog, 3-chloropropionyl chloride , is produced commercially via a one-step process from acrylic acid. nih.gov This process serves as an important model for the type of transformation required.

In this synthesis, acrylic acid is reacted directly with thionyl chloride. nih.gov This reaction accomplishes two transformations simultaneously: the addition of HCl (generated in situ or present) across the carbon-carbon double bond (a hydrochlorination reaction) and the conversion of the carboxylic acid group to an acyl chloride. A patent for this method describes adding acrylic acid, a catalyst, and water to a reactor, followed by the dropwise addition of thionyl chloride at a controlled temperature (e.g., 60-70°C). nih.gov The subsequent distillation under reduced pressure yields high-purity 3-chloropropionyl chloride. nih.gov

The reaction of acrylic acid with chlorosulfonic acid has been explored but tends to yield 3-chloro-2-sulfopropionic acid, which is a different regioisomer and does not involve the formation of an acyl chloride. google.com The reaction is also noted to be highly exothermic and potentially hazardous. noaa.govnoaa.gov

Table 2: Example of Analogous One-Step Synthesis of 3-Chloropropionyl Chloride This table is interactive. Click on the headers to sort.

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Acrylic Acid | Thionyl Chloride | N,N-Dimethylacetamide | 60-70°C | 90.1% | nih.gov |

Role of Basic Organic Catalysts (e.g., N,N-Dimethylformamide) in Synthetic Efficiency

The efficiency of converting carboxylic acids to acyl chlorides using reagents like thionyl chloride and oxalyl chloride is significantly enhanced by the use of catalytic amounts of basic organic compounds, with N,N-Dimethylformamide (DMF) being the most common. prepchem.com

DMF acts as a catalyst by first reacting with the chlorinating agent (e.g., thionyl chloride) to form a highly reactive Vilsmeier-type intermediate, an imidoyl chloride. masterorganicchemistry.com This intermediate is much more reactive towards the carboxylic acid than the thionyl chloride itself. The carboxylic acid attacks the Vilsmeier reagent, leading to the formation of the acyl chloride and regenerating the DMF catalyst, allowing it to participate in another cycle. This catalytic mechanism accelerates the rate of reaction and allows for milder reaction conditions. The use of DMF as a catalyst is explicitly cited in industrial processes for producing acyl chlorides, including the analogous synthesis of 3-chloropropionyl chloride. researchgate.net

Exploration of Novel and Optimized Synthetic Approaches

Modern synthetic chemistry emphasizes the development of safer, more efficient, and environmentally responsible methods.

Continuous-Flow Methodologies for Unstable Acyl Chlorides

Acyl chlorides, particularly those with additional reactive groups like a sulfonyl chloride, can be unstable. Continuous-flow chemistry offers a powerful solution to handle such reactive intermediates safely and efficiently. In a flow reactor, small amounts of reagents are continuously mixed and reacted in a tube or channel, with the product exiting the system continuously. This approach offers superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety by minimizing the volume of hazardous material present at any given moment.

This methodology has been successfully applied to the synthesis of sulfonyl chlorides. For example, a flow protocol has been developed for the preparation of arylsulfonyl chlorides starting from anilines. The process involves the in situ generation of a diazonium salt in a flow reactor, which is then immediately reacted with a source of sulfur dioxide and a copper catalyst to produce the desired sulfonyl chloride. Such a strategy could be adapted for the synthesis of complex molecules, potentially reducing the risks associated with handling unstable, reactive compounds like this compound in large batch processes.

Environmentally Benign and Sustainable Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of acyl chlorides, this involves several considerations:

Atom Economy: Traditional methods using thionyl chloride or phosphorus chlorides have relatively poor atom economy, as significant portions of the reagents are converted into byproducts (SO₂, HCl, POCl₃). masterorganicchemistry.com

Solvent Use: Many reactions are performed in chlorinated solvents like dichloromethane. Developing solvent-free conditions is a key goal. noaa.gov

Reagent Toxicity: Reagents like phosgene (B1210022), an alternative chlorinating agent, are extremely toxic. Thionyl chloride is also corrosive and produces toxic gases. youtube.com

Research into greener alternatives includes the development of catalytic systems that can generate acyl chlorides with less waste. google.com Another approach is the use of solid-supported reagents, which can simplify purification and minimize waste streams. While significant challenges remain in replacing highly effective reagents like thionyl chloride, the focus on sustainable pathways is driving innovation in this area. For instance, processes that can operate without a solvent and with catalytic turnover represent a more environmentally benign approach to the synthesis of reactive intermediates. noaa.gov

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound, a bifunctional molecule containing two distinct reactive sites—a sulfonyl chloride and an acyl chloride—presents significant challenges in terms of chemoselectivity and regioselectivity. The inherent reactivity differences between these two functional groups, and the need to control the position of chlorosulfonylation on the propane (B168953) backbone, necessitate carefully designed synthetic strategies.

Chemoselectivity in the synthesis of molecules bearing both sulfonyl and aroyl chlorides has been a subject of study, particularly for aromatic analogs. For instance, the synthesis of m-sulfamoylbenzamide analogues often starts from m-(chlorosulfonyl)benzoyl chloride. nih.gov This process leverages the differential reactivity of the sulfonyl chloride and the aroyl chloride to achieve selective reactions. nih.gov Generally, the aroyl chloride is more reactive towards nucleophiles than the sulfonyl chloride, allowing for selective amide formation at the carbonyl group while leaving the sulfonyl chloride intact. nih.gov While this compound is an aliphatic system, the principles of differential reactivity are still applicable. The acyl chloride is a more potent electrophile than the sulfonyl chloride, a factor that can be exploited in synthetic design. A comprehensive survey of chemoselective transformations of functionalized sulfonyl fluorides and chlorides highlights that while sulfonyl fluorides offer excellent selectivity control, most transformations of functionalized sulfonyl chlorides tend to occur at the SO₂Cl moiety. nih.gov

Regioselectivity is another critical aspect, ensuring the chlorosulfonyl group is introduced at the C3 position of the propanoyl chloride scaffold. Direct chlorosulfonylation of propanoyl chloride or related precursors can lead to a mixture of isomers. Therefore, methods that offer precise control over the reaction site are highly desirable.

Modern synthetic methodologies provide several avenues to address these challenges. Photocatalysis, for example, has emerged as a powerful tool for altering the chemoselectivity of reactions by varying the wavelength of light. nih.gov This technique has been successfully applied to the synthesis of sulfonyl chlorides from various precursors like thiols and thioacetates. nih.gov Such methods could potentially be adapted to control the formation of this compound from a suitable precursor, minimizing side reactions.

Furthermore, copper-catalyzed reactions have demonstrated high regioselectivity in the functionalization of alkenes with sulfonyl chlorides. organic-chemistry.orgnih.gov A highly regioselective chlorothiolation of alkenes using sulfonyl chlorides has been developed, yielding β-chloroalkyl sulfides under mild conditions. organic-chemistry.org While this specific reaction introduces a sulfide, the underlying principles of radical-mediated functionalization could be adapted for the synthesis of the target molecule. Similarly, copper(I)-catalyzed tandem sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has shown excellent regioselectivity. rsc.org

Metal-free conditions have also been explored for chemo- and regioselective synthesis involving sulfonyl chlorides. For instance, a one-pot synthesis of C3-sulfonate esters and C4-chlorides of quinolines from quinoline (B57606) N-oxides utilizes sulfonyl chlorides for both sulfonylation and chlorination, demonstrating the dual reactivity that can be harnessed. rsc.org

The following table summarizes various research findings on chemo- and regioselective syntheses relevant to sulfonyl chlorides and analogous structures.

Reactivity and Mechanistic Investigations of 3 Chlorosulfonyl Propanoyl Chloride

Nucleophilic Acyl Substitution Pathways at the Carboxyl Chloride Moiety

The carboxyl chloride moiety of 3-(chlorosulfonyl)propanoyl chloride is a classic acyl chloride and, as such, is highly susceptible to nucleophilic attack. chemguide.co.uksigmaaldrich.com The carbon atom of the carbonyl group is electron-deficient due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles. sigmaaldrich.com These reactions typically proceed through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemistrysteps.com

Hydrolysis Mechanisms and Kinetics to Corresponding Carboxylic Acids

The hydrolysis of this compound to its corresponding carboxylic acid, 3-(chlorosulfonyl)propanoic acid, is a vigorous reaction that occurs readily in the presence of water. chemguide.co.ukyoutube.com

Mechanism:

The generally accepted mechanism for the hydrolysis of acyl chlorides involves a two-stage nucleophilic addition-elimination process. docbrown.infolibretexts.orgdocbrown.info

Nucleophilic Addition: A water molecule, acting as the nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond breaks, and the oxygen atom acquires a negative charge. docbrown.infodocbrown.info

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chlorine atom is expelled as a chloride ion. A proton is then transferred from the oxonium ion intermediate to a water molecule (or the chloride ion), yielding the final product, 3-(chlorosulfonyl)propanoic acid, and hydrochloric acid. docbrown.infolibretexts.orgdocbrown.info

Table 1: Hydrolysis of this compound

| Reactant | Nucleophile | Product | Byproduct |

| This compound | Water (H₂O) | 3-(Chlorosulfonyl)propanoic acid | Hydrochloric acid (HCl) |

Alcoholysis Reactions for Ester Formation

The reaction of this compound with alcohols, a process known as alcoholysis, yields the corresponding esters. chemguide.co.uksigmaaldrich.com This reaction is a common method for the synthesis of esters from acyl chlorides.

Mechanism:

Similar to hydrolysis, alcoholysis proceeds via a nucleophilic addition-elimination mechanism. docbrown.info

Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile and attacks the carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A proton is subsequently removed from the attached alcohol moiety, often by the eliminated chloride ion or another alcohol molecule, to give the ester and hydrochloric acid. docbrown.info

For example, the reaction with ethanol (B145695) produces ethyl 3-(chlorosulfonyl)propanoate. sigmaaldrich.comamherst.edunih.gov

Table 2: Alcoholysis of this compound

| Reactant | Alcohol | Product | Byproduct |

| This compound | Ethanol (CH₃CH₂OH) | Ethyl 3-(chlorosulfonyl)propanoate | Hydrochloric acid (HCl) |

Aminolysis Reactions Leading to Amide Derivatives

Aminolysis, the reaction of this compound with ammonia (B1221849) or primary and secondary amines, leads to the formation of amides. chemguide.co.uklibretexts.org This reaction is typically very vigorous. chemguide.co.uk

Mechanism:

The mechanism is another example of nucleophilic addition-elimination. chemguide.co.uklibretexts.orgyoutube.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia or an amine attacks the carbonyl carbon. chemguide.co.uklibretexts.org

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, the carbonyl group reforms, and a chloride ion is expelled. A proton is then removed from the nitrogen atom by another molecule of the amine or the chloride ion, resulting in the formation of the amide. chemguide.co.uklibretexts.org

When reacting with ammonia, 3-(chlorosulfonyl)propanamide is formed. acs.org Due to the basic nature of amines, the hydrochloric acid byproduct reacts with excess amine to form an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Table 3: Aminolysis of this compound

| Reactant | Amine | Product | Byproduct |

| This compound | Ammonia (NH₃) | 3-(Chlorosulfonyl)propanamide | Ammonium chloride (NH₄Cl) |

Electrophilic Reactions Involving the Acylium Ion Intermediate

The carboxyl chloride group of this compound can also be the source of a highly reactive electrophile, the acylium ion. sigmaaldrich.comlibretexts.org

Friedel-Crafts Acylation Reactions

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can be used as an acylating agent in Friedel-Crafts reactions to introduce an acyl group onto an aromatic ring. sigmaaldrich.comlibretexts.orgorganic-chemistry.org

Mechanism:

The mechanism involves the formation of an acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution. sigmaaldrich.comlibretexts.orgchemguide.co.uk

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.comlibretexts.orgmasterorganicchemistry.com

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.comlibretexts.org

Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product. youtube.comlibretexts.org

General Electrophilic Character and its Impact on Reaction Divergence

The presence of two reactive electrophilic sites in this compound—the acyl chloride and the sulfonyl chloride—presents the possibility of reaction divergence and the need for chemoselective control. The relative reactivity of these two functional groups dictates the outcome of reactions with nucleophiles.

Generally, the acyl chloride is more reactive towards nucleophiles than the sulfonyl chloride. nih.gov This difference in reactivity allows for selective reactions at the acyl chloride position while leaving the sulfonyl chloride group intact, provided the reaction conditions are carefully controlled (e.g., low temperatures). nih.gov

Studies on structurally related bifunctional compounds, such as m-(chlorosulfonyl)benzoyl chloride, have demonstrated that chemoselective amidation at the more reactive aroyl chloride can be achieved with high selectivity over the sulfonyl chloride. nih.gov This principle of chemoselectivity is crucial when designing synthetic routes that require the sequential functionalization of this compound. By choosing appropriate nucleophiles, solvents, and reaction temperatures, it is possible to direct the reaction to a specific site, leading to a desired product and avoiding a mixture of products from indiscriminate reactions at both electrophilic centers. nih.gov

Reactivity of the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is a potent electrophilic center, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is central to the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

The sulfonyl chloride group of this compound reacts with a wide array of nucleophiles. Primary and secondary amines, for instance, readily attack the sulfonyl sulfur to form the corresponding sulfonamides. This reaction is fundamental in organic synthesis and is widely employed in the preparation of biologically active compounds. The general mechanism involves the nucleophilic attack of the amine on the sulfur atom, followed by the expulsion of the chloride ion. A base, often a second equivalent of the amine or a non-nucleophilic base like triethylamine, is typically required to neutralize the hydrogen chloride produced. masterorganicchemistry.com

Similarly, alcohols and phenols can react with the chlorosulfonyl group to yield sulfonate esters. This reaction often proceeds under basic conditions to deprotonate the alcohol, increasing its nucleophilicity. chemguide.co.uk The reactivity of the sulfonyl chloride is influenced by both steric and electronic factors. Electron-withdrawing groups on the carbon backbone can enhance the electrophilicity of the sulfur atom, while bulky nucleophiles may react more slowly due to steric hindrance around the sulfonyl group.

The presence of both an acyl chloride and a sulfonyl chloride on the same aliphatic chain introduces a competitive element to its reactions. Generally, acyl chlorides are more reactive than sulfonyl chlorides towards nucleophiles. This heightened reactivity of the acyl chloride is attributed to the greater electrophilicity of the carbonyl carbon compared to the sulfonyl sulfur and the better ability of the carbonyl group to stabilize the negative charge in the tetrahedral intermediate.

In reactions with nucleophiles such as amines, chemoselectivity becomes a key consideration. Studies on analogous aromatic systems, such as m-(chlorosulfonyl)benzoyl chloride, have demonstrated that it is possible to achieve selective acylation over sulfonylation by carefully controlling the reaction conditions. For example, the reaction with an amine can be directed to preferentially form the amide by using a stoichiometric amount of the amine at low temperatures. researchgate.net The greater reactivity of the acyl chloride allows it to react faster under these conditions.

Conversely, to favor sulfonylation, one might employ a strategy where the acyl chloride is first selectively reacted or protected, although this is less common due to the higher intrinsic reactivity of the acyl chloride. The choice of solvent and base can also influence the chemoselectivity of these reactions. researchgate.net

Table 1: General Reactivity of Functional Groups in this compound with Common Nucleophiles

| Nucleophile | Acyl Chloride Moiety | Sulfonyl Chloride Moiety | Primary Product (under kinetic control) |

|---|---|---|---|

| Primary Amine | High | Moderate | Amide |

| Secondary Amine | High | Moderate | Amide |

| Alcohol | Moderate | Low | Ester |

| Water | High | Low | Carboxylic Acid |

Detailed Mechanistic Elucidation Studies

To fully comprehend the reactivity of this compound, detailed mechanistic studies are essential. While specific studies on this exact molecule are not widely documented, the principles of physical organic chemistry allow for a robust postulation of the mechanistic pathways involved.

The progress of the reaction of this compound with nucleophiles can be monitored in real-time using various spectroscopic techniques, providing valuable insights into the reaction mechanism and the formation of intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to follow the disappearance of the starting material and the appearance of products. For instance, in the reaction with an amine, the chemical shifts of the protons and carbons adjacent to the carbonyl and sulfonyl groups would change significantly upon conversion to the amide and sulfonamide, respectively. In-situ NMR studies could potentially distinguish between the formation of the amide, sulfonamide, or a bis-substituted product by monitoring the integration of characteristic peaks over time. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another powerful tool for monitoring these reactions. The carbonyl stretch of the acyl chloride (typically around 1800 cm⁻¹) and the asymmetric and symmetric stretches of the sulfonyl chloride (around 1370 and 1180 cm⁻¹, respectively) are strong and distinct. The formation of an amide would be indicated by the appearance of a new carbonyl stretch at a lower frequency (around 1650 cm⁻¹) and N-H bending vibrations. Similarly, the formation of a sulfonamide would result in shifts in the S=O stretching frequencies. In-situ FTIR can provide kinetic data by tracking the intensity of these bands over the course of the reaction.

Kinetic Isotope Effect (KIE) studies are a cornerstone of mechanistic investigation, providing information about bond-breaking and bond-forming in the rate-determining step of a reaction. wikipedia.org

Chlorine KIE: By using isotopically labeled this compound (containing ³⁷Cl), one could measure the chlorine KIE for the substitution at both the acyl and sulfonyl centers. A significant primary KIE (k₃₅/k₃₇ > 1) would indicate that the C-Cl or S-Cl bond is being broken in the rate-determining step. researchgate.net Comparing the magnitude of the KIE for the two sites could provide further evidence for the differential reactivity of the two functional groups.

Deuterium (B1214612) KIE: If a reaction involves a proton transfer in the rate-determining step, a primary deuterium KIE can be observed. For example, in the reaction with a deuterated amine (R₂ND), a kH/kD > 1 would suggest that the N-H(D) bond is broken in the rate-determining step. Secondary deuterium KIEs could also be employed by deuterating the α- or β-positions of the propanoyl chain to probe changes in hybridization at these centers during the transition state. libretexts.org

Table 2: Predicted Kinetic Isotope Effects for Reactions of this compound

| Isotopic Substitution | Reaction Site | Expected KIE (k_light/k_heavy) | Mechanistic Implication |

|---|---|---|---|

| ³⁷Cl at Acyl Chloride | Acyl Carbon | > 1 (Primary) | C-Cl bond breaking is part of the rate-determining step. |

| ³⁷Cl at Sulfonyl Chloride | Sulfonyl Sulfur | > 1 (Primary) | S-Cl bond breaking is part of the rate-determining step. |

| Deuterated Nucleophile (e.g., R-ND₂) | Nucleophile | > 1 (Primary) | N-H(D) bond breaking is involved in the rate-determining step. |

| Deuterium at α-carbon | Acyl Carbon | ~ 1 (Secondary) | Probes changes in hybridization at the α-carbon. |

The choice of solvent can have a profound impact on the reaction rates and the selectivity of the reactions of this compound. Solvents can influence the stability of the reactants, transition states, and products.

The solvolysis of sulfonyl chlorides has been shown to be sensitive to both the solvent's nucleophilicity and its ionizing power. nih.govmdpi.com For this compound, polar protic solvents such as water and alcohols can act as both the solvent and the nucleophile, leading to hydrolysis or esterification. The rates of these solvolysis reactions would be expected to increase with the polarity and nucleophilicity of the solvent.

In competitive reactions with an added nucleophile, the solvent can modulate the chemoselectivity. A polar aprotic solvent, such as acetonitrile (B52724) or DMF, might favor the reaction at the more reactive acyl chloride center by solvating the cationic species in the transition state without strongly hydrogen-bonding to the nucleophile. In contrast, a polar protic solvent could potentially alter the relative reactivity of the two sites by differential solvation of the transition states for acylation and sulfonylation. For instance, a study on a similar bifunctional compound showed that changing the solvent from THF to acetonitrile improved the chemoselectivity of the amidation reaction. researchgate.net

Advanced Applications of 3 Chlorosulfonyl Propanoyl Chloride in Organic Synthesis

Utilization as a Key Building Block in the Synthesis of Complex Organic Architectures

The dual reactivity of 3-(chlorosulfonyl)propanoyl chloride makes it a valuable synthon for constructing intricate molecular frameworks. The significant difference in reactivity between the propanoyl chloride and the sulfonyl chloride moieties allows for sequential, chemoselective reactions, providing a route to diverse and highly functionalized molecules.

The propanoyl chloride group is an exceptionally reactive acylating agent, readily participating in the formation of amides, esters, and ketones. libretexts.orglibretexts.org This reactivity is harnessed to build aliphatic chains and to form heterocyclic systems. For instance, the acylation of precursors is a common strategy in heterocycle synthesis, such as the preparation of N-acyl thiazinanes from propionyl chloride. orgsyn.org Similarly, the acyl chloride function of this compound can react with a suitable nucleophile on a precursor molecule to form an initial bond, leaving the sulfonyl chloride group available for subsequent cyclization or functionalization.

The sulfonyl chloride group is primarily used to form sulfonamides and sulfonic esters through reactions with primary or secondary amines and alcohols, respectively. iupac.org This functionality is a key feature in many bioactive molecules and is a cornerstone of heterocyclic synthesis. cymitquimica.comuniversiteitleiden.nl By reacting this compound with a bifunctional molecule, such as an amino alcohol or a diamine, both the acyl chloride and sulfonyl chloride ends can react to form a new heterocyclic ring. For example, reaction with a 1,2- or 1,3-dinucleophile could yield five- or six-membered rings containing both an amide and a sulfonamide linkage, a motif of interest in medicinal chemistry.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reactant Type | Acyl Chloride Reaction | Sulfonyl Chloride Reaction | Potential Heterocyclic Product |

|---|---|---|---|

| Amino Alcohols | Forms Amide Bond | Forms Sulfonic Ester Bond | Oxazine or larger ring derivatives |

| Diamines | Forms Amide Bond | Forms Sulfonamide Bond | Diazepine or larger ring derivatives |

A key synthetic strategy involving bifunctional reagents is the selective reaction of one functional group while leaving the other intact for a later transformation. Acyl chlorides are generally more reactive than sulfonyl chlorides toward nucleophiles. libretexts.org This reactivity difference enables this compound to act as an intermediate where the propanoyl chloride can be selectively reacted first under mild conditions.

This principle is well-demonstrated with the analogous aromatic compound, m-(chlorosulfonyl)benzoyl chloride, where the aroyl chloride is much more reactive than the sulfonyl chloride, allowing for a chemoselective synthesis of m-sulfamoylbenzamide analogues. The more reactive acyl chloride is first converted to an amide, and the remaining sulfonyl chloride is then reacted with a second amine to form the sulfonamide. This one-pot, two-step procedure is highly efficient. A similar pathway can be envisaged for this compound to create a wide array of derivatives with precisely installed functionalities.

Reaction Scheme: Chemoselective Functionalization

Ring-closing reactions are fundamental to the synthesis of cyclic molecules. Bifunctional molecules like this compound are ideal linkers for intramolecular cyclization strategies. In such a strategy, the reagent would first react with a nucleophile at one end (e.g., the acyl chloride) to form a linear intermediate. This intermediate, now containing the reactive sulfonyl chloride at its terminus, can undergo a subsequent intramolecular reaction with another nucleophilic site on the same molecule to form a cyclic structure.

The success and preference for a particular ring size in these cyclizations are often governed by factors outlined in Baldwin's Rules, which consider the geometry of the transition state. While specific examples employing this compound are not documented in the reviewed literature, its three-carbon (propanoyl) backbone provides the necessary flexibility to facilitate the formation of common and stable 5-, 6-, and 7-membered rings. Annulation, the process of building a new ring onto an existing one, could also be achieved by reacting the compound with a molecule already containing a ring and at least two nucleophilic sites.

Derivatization Strategies for Analytical and Research Purposes

In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is a chemical modification of an analyte to enhance its analytical properties. nih.govresearchgate.net Analytes that are highly polar, non-volatile, or lack a chromophore often require derivatization for effective analysis. scienceopen.com The dual reactive sites of this compound make it a potentially powerful and versatile derivatizing agent.

Many small, polar molecules, such as biogenic amines, amino acids, and certain metabolites, exhibit poor retention on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns. universiteitleiden.nlscienceopen.com Derivatization with a reagent like this compound addresses this by attaching a larger, more hydrophobic group to the analyte.

The acyl chloride function readily reacts with primary and secondary amines, as well as phenols. libretexts.orgnih.gov The sulfonyl chloride group shows similar reactivity. iupac.org This reaction replaces a polar functional group (e.g., -NH₂) with a much larger and less polar propanoyl sulfonamide or ester, significantly increasing its retention time in RP-HPLC and improving separation from other sample components. nih.gov

Table 2: Benefits of Derivatization for Chromatography

| Analytical Challenge | How Derivatization Helps | Example Target Analyte |

|---|---|---|

| Poor Retention | Increases hydrophobicity, leading to stronger interaction with the stationary phase. nih.gov | Biogenic Amines, Amino Acids |

| Lack of UV Chromophore | The reagent can be designed to contain a UV-active group (not intrinsic to this specific molecule, but a general principle). scienceopen.com | Small Aliphatic Amines |

Mass spectrometry (MS) is a highly sensitive detection method, but its efficiency can be highly dependent on the analyte's ability to form ions. nih.govresearchgate.net Derivatization can vastly improve ionization efficiency, especially in electrospray ionization (ESI). Reagents are often chosen because they introduce a group that is easily charged. nih.gov

While the acyl chloride itself does not add a charged group, the sulfonyl chloride moiety is particularly useful. After reaction with an analyte (e.g., an amine to form a sulfonamide), the resulting tag has a sulfonic acid-like character. In negative-ion mode ESI-MS, this group readily deprotonates to form a stable [M-H]⁻ anion, leading to a strong and consistent signal. nih.govresearchgate.net This "charge-switching" derivatization can significantly lower the limits of detection for many classes of compounds, including sterols and acylglycerols, when using analogous sulfonyl chloride reagents. nih.govresearchgate.net The predictable fragmentation of the introduced tag can also aid in structural elucidation and allow for sensitive and specific analysis using tandem mass spectrometry (MS/MS). nih.gov

Incorporation into Novel Synthetic Methodologies

The bifunctional nature of this compound, possessing both a reactive acyl chloride and a sulfonyl chloride group, makes it a potentially valuable building block for the construction of complex molecular architectures through modern synthetic strategies. Its ability to undergo sequential and selective reactions at its two distinct electrophilic centers opens avenues for its use in multi-component reactions, combinatorial chemistry, and the development of novel catalytic systems.

Application in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netnih.gov The use of bifunctional reagents like this compound in such reactions, while not extensively documented, presents intriguing possibilities for the rapid synthesis of diverse and complex molecules.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. nih.govnih.gov The classical Ugi four-component reaction (Ugi-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov A recent study has demonstrated a tandem N-sulfonylation/Ugi four-component reaction strategy for the one-pot synthesis of pseudopeptides linked to a sulfonamide scaffold. rsc.org In this approach, the reaction of a sulfonyl chloride with glycine (B1666218) generates the carboxylic acid component required for the subsequent Ugi reaction in situ. rsc.org

By analogy, this compound could potentially serve as a key component in novel MCRs. For instance, its carboxylic acid moiety (after hydrolysis of the acyl chloride) or the acyl chloride itself could participate in a Passerini or Ugi reaction, leaving the sulfonyl chloride group available for subsequent functionalization. The Passerini reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, yields α-acyloxy amides and could be adapted to incorporate the structural features of this compound. wikipedia.orgorganic-chemistry.org The differential reactivity of the acyl chloride and sulfonyl chloride functionalities could be exploited to achieve chemoselective transformations, leading to the construction of highly functionalized and diverse molecular scaffolds in a single pot.

Table 1: Key Multi-Component Reactions and Potential for this compound Incorporation

| Reaction | Components | Product | Potential Role of this compound |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Could serve as the carboxylic acid component (as 3-chlorosulfonylpropanoic acid) or a precursor to it. nih.govrsc.org |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Could act as the carboxylic acid component, with the sulfonyl chloride available for post-reaction modification. wikipedia.orgorganic-chemistry.orgresearchgate.net |

Use in Combinatorial Chemistry and Solid-Phase Synthesis

Combinatorial chemistry, often coupled with solid-phase synthesis (SPS), has revolutionized drug discovery by enabling the rapid synthesis of large libraries of compounds for biological screening. wikipedia.orgresearchgate.net Sulfonyl chlorides are established building blocks in this field, primarily for the synthesis of sulfonamide libraries. acs.orgacs.org The dual reactivity of this compound makes it a particularly interesting candidate for creating diverse compound libraries on a solid support.

In a typical solid-phase synthesis of a sulfonamide library, an amine-functionalized resin is reacted with a sulfonyl chloride. acs.org Alternatively, a molecule can be tethered to the resin, and a sulfonyl chloride can be used as a reactant in solution. The key advantage of SPS is the ease of purification; excess reagents and by-products are simply washed away from the resin-bound product. mdpi.com

This compound could be utilized in several ways in a combinatorial setting. For example, the acyl chloride could be used to attach the molecule to a resin functionalized with an alcohol or amine, leaving the sulfonyl chloride group exposed for reaction with a diverse set of amines. Conversely, the sulfonyl chloride could react with a resin-bound amine, and the acyl chloride could then be reacted with various nucleophiles. This "two-point" diversification strategy allows for the generation of a large number of distinct compounds from a single scaffold. The development of bifunctional building blocks like (chlorosulfonyl)benzenesulfonyl fluorides for the creation of covalent inhibitor libraries underscores the potential of such strategies. researchgate.net

Table 2: Potential Solid-Phase Synthesis Strategy using this compound

| Step | Description | Reactants | Outcome |

| 1. Immobilization | Attachment of the scaffold to the solid support. | This compound, Amine-functionalized resin | Resin-bound propanoyl chloride with a free sulfonyl chloride group. |

| 2. Diversification 1 | Reaction of the free sulfonyl chloride with a library of amines. | Library of primary/secondary amines | A library of resin-bound sulfonamides. |

| 3. Cleavage | Release of the final compounds from the solid support. | Cleavage cocktail (e.g., TFA) | A library of diverse propanoyl sulfonamide derivatives. |

Development of Catalytic Systems Employing this compound Precursors

Transition metal complexes are at the heart of many catalytic processes in organic synthesis. aithor.comnih.gov The properties of these catalysts can be finely tuned by modifying the ligands coordinated to the metal center. Ligands derived from sulfonyl chlorides, such as sulfonamides, can coordinate with metal ions to form catalytically active complexes. researchgate.net While there are no specific reports on the use of this compound for this purpose, its structure suggests potential for the synthesis of novel ligand-metal complexes.

The reaction of the sulfonyl chloride moiety of this compound with a bifunctional amine or phosphine (B1218219) could generate a chelating ligand. For example, reaction with an amino-phosphine would yield a phosphine-sulfonamide ligand. The remaining acyl chloride could then be used to anchor the ligand to a support or to introduce further functionality. Such ligands could coordinate with transition metals like palladium, rhodium, or ruthenium to create catalysts for a variety of transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. acs.org The development of sulfonium-pincer ligands for platinum(II) complexes illustrates the utility of sulfur-containing ligands in creating stable and catalytically active species. acs.org

The synthesis of such catalysts would involve the initial formation of a sulfonamide or sulfonate ester from this compound, followed by complexation with a suitable metal precursor. The resulting metal complexes could exhibit unique catalytic activities due to the specific electronic and steric environment provided by the ligand derived from this compound.

Table 3: Hypothetical Catalytic System Derived from this compound

| Ligand Synthesis | Complexation | Potential Catalytic Application |

| Reaction of this compound with 2-(diphenylphosphino)aniline | Reaction of the resulting phosphine-sulfonamide ligand with a Palladium(II) salt | Heck or Suzuki cross-coupling reactions |

| Reaction of the acyl chloride of this compound with a chiral amino alcohol, followed by reaction of the sulfonyl chloride with a phosphine-containing amine. | Complexation with a Rhodium(I) precursor | Asymmetric hydrogenation |

Advanced Analytical Methodologies for Research on 3 Chlorosulfonyl Propanoyl Chloride and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 3-(Chlorosulfonyl)propanoyl chloride from starting materials, byproducts, and solvents, as well as for quantifying its derivatives in complex mixtures.

Gas Chromatography (GC) is a valuable technique for assessing the purity of volatile and thermally stable compounds. For acyl chlorides such as 3-chloropropionyl chloride, a related structure, GC provides a rapid method for analysis. However, the direct analysis of sulfonyl chlorides by GC can be challenging due to their propensity for thermal degradation within the injector or column, which can lead to the formation of corresponding chlorides and inaccurate quantification.

To overcome this, derivatization is often employed. Sulfonyl chlorides can be converted into more thermally stable derivatives, such as N,N-diethylsulfonamides, prior to GC analysis. This approach allows for accurate quantitative analysis and is crucial for monitoring the progress of reactions involving the sulfonyl chloride group. For routine purity checks where qualitative data is sufficient, direct injection under optimized, low-thermal-stress conditions can sometimes be utilized.

Table 1: Illustrative GC Parameters for Analysis of Related Acyl and Sulfonyl Chlorides

| Parameter | Setting for Acyl Chloride Analysis | Setting for Sulfonyl Chloride Derivative Analysis |

| Instrument | Gas Chromatograph with FID | Gas Chromatograph with MS Detector |

| Column | Capillary Column (e.g., RTX-5MS) | Capillary Column (e.g., HP-5MS) |

| Injector Temp. | 250 °C | 280 °C |

| Oven Program | Isothermal or Gradient (e.g., 100°C to 250°C) | Temperature Gradient (e.g., 50°C to 300°C) |

| Carrier Gas | Nitrogen or Helium | Helium |

| Injection Mode | Split/Splitless | Splitless |

| Sample Prep. | Direct injection of diluted sample | Derivatization to sulfonamide |

Note: These parameters are illustrative and require optimization for the specific analyte and instrumentation.

High-Performance Liquid Chromatography (HPLC) is particularly suited for analyzing complex reaction mixtures containing thermally labile or non-volatile compounds. Given the high reactivity of this compound, especially its tendency to hydrolyze, sample preparation and analysis must be conducted under anhydrous conditions. Reversed-phase HPLC (RP-HPLC) is a common mode used for these types of analyses.

Due to the reactivity and structural similarity of sulfonyl chlorides to related acidic species, direct analysis can be difficult. A robust strategy involves derivatization, where the analyte is reacted with another molecule to form a more stable, easily detectable product. For instance, a novel method utilizes 3-(chlorosulfonyl)benzoic acid to derivatize lipids, demonstrating a charge-switch approach that enhances detection in mass spectrometry. A similar derivatization strategy could be applied to quantify derivatives of this compound. The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water with acid modifiers like formic or phosphoric acid, is critical for achieving good separation.

Table 2: Representative RP-HPLC Conditions for Sulfonyl Chloride Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (e.g., ACOSMOSIL C18-MS-II, 5 µm, 4.6 x 250 mm) | Reverse Phase (e.g., Newcrom R1) |

| Mobile Phase A | 0.2% Tetrabutylammonium hydroxide phosphate buffer | Water with Phosphoric Acid (or Formic Acid for MS) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution Mode | Isocratic (A:B = 62:38) | Isocratic |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detector | UV-Vis | UV-Vis or MS |

| Sample Prep. | Derivatization may be required | Direct injection in aprotic solvent |

Note: Conditions must be optimized based on the specific derivative being analyzed.

The coupling of chromatographic techniques with Mass Spectrometry (MS) provides an unparalleled level of analytical power, combining separation with definitive mass-based identification.

GC-MS is instrumental in identifying the components of reaction mixtures involving sulfonyl chlorides. In electron impact (EI) ionization, sulfonyl chlorides exhibit characteristic fragmentation patterns, including the loss of the chlorine atom and the SO2 group. The mass spectrum for a related compound, methanesulfonyl chloride, shows key fragments that aid in its identification. Similarly, the mass spectrum of 3-chloropropionyl chloride provides a reference for the acyl chloride portion of the target molecule.

LC-MS , particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for analyzing derivatives of this compound. A novel derivatization method using 3-(chlorosulfonyl)benzoic acid was developed for analyzing lipids via reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS) in negative ion mode. This charge-switch derivatization strategy leads to high stability of the analyte in the ion source, enhanced ionization efficiency, and the formation of diagnostic fragment ions, which is ideal for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments. This approach significantly improves detection limits, making it suitable for trace-level analysis of derivatives in complex matrices like biological samples.

Spectroscopic Characterization Methods in Mechanistic and Synthetic Studies

Spectroscopic methods are essential for the unambiguous structural determination of reaction products and for gaining insight into reaction mechanisms by identifying transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound derivatives.

In the ¹H NMR spectrum, the methylene protons of the propane (B168953) chain would appear as two distinct multiplets, likely triplets, due to coupling with each other. The protons adjacent to the acyl chloride group (α-position) would be significantly deshielded compared to those adjacent to the sulfonyl chloride group (β-position) due to the strong electron-withdrawing nature of the carbonyl group. For sulfonyl chloride compounds, protons on the carbon adjacent to the sulfonyl group are typically found in the range of 3.5-4.0 ppm.

In the ¹³C NMR spectrum, three distinct signals would be expected for the propane backbone. The carbonyl carbon of the acyl chloride would be the most downfield signal, typically appearing above 170 ppm. The carbon attached to the sulfonyl chloride group would also be deshielded, while the central methylene carbon would appear at the most upfield position of the three. Complete structural assignment is often confirmed using two-dimensional NMR experiments like COSY, HMQC, and HMBC.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale/Comparison |

| ¹H | -CH₂-C(O)Cl | ~3.8 - 4.2 | Strong deshielding by C=O and Cl |

| ¹H | -CH₂-SO₂Cl | ~3.5 - 3.9 | Deshielding by SO₂Cl group |

| ¹³C | C =O | >170 | Characteristic for acyl chlorides |

| ¹³C | C H₂-C(O)Cl | ~45 - 55 | Influence of adjacent C=O |

| ¹³C | C H₂-SO₂Cl | ~55 - 65 | Influence of adjacent SO₂Cl |

Note: These are estimated values. Actual shifts depend on the solvent and specific derivative structure.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide rapid and non-destructive analysis of functional groups. They are particularly useful for confirming the presence of the key carbonyl and sulfonyl chloride moieties in this compound and its derivatives.

The IR spectrum would show strong, characteristic absorption bands for the two functional groups. The C=O stretch of the acyl chloride is typically very strong and appears at a high frequency, around 1785-1815 cm⁻¹. The sulfonyl chloride group gives rise to two strong characteristic bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, which appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.

Raman spectroscopy is also highly effective for studying sulfonyl chlorides. The sulfur-chlorine (S-Cl) stretching mode gives a strong band in the Raman spectrum, typically observed around 375 cm⁻¹. This low-frequency region is often more accessible by Raman than by standard mid-IR spectroscopy. The technique is valuable for studying conformational isomers and for monitoring reactions in aqueous media, as the Raman signal for water is weak.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Acyl Chloride (R-COCl) | C=O Stretch | 1785 - 1815 (Strong) | Variable |

| Sulfonyl Chloride (R-SO₂Cl) | S=O Asymmetric Stretch | 1370 - 1410 (Strong) | Observable |

| Sulfonyl Chloride (R-SO₂Cl) | S=O Symmetric Stretch | 1166 - 1204 (Strong) | Observable |

| Sulfonyl Chloride (R-SO₂Cl) | S-Cl Stretch | Not typically in mid-IR | ~375 (Strong) |

| Alkane Chain | C-H Stretch | 2850 - 3000 | 2850 - 3000 |

Advanced Mass Spectrometry Techniques for Fragmentation Analysis and Isomer Differentiation

Advanced mass spectrometry (MS) serves as a cornerstone for the structural elucidation of complex molecules such as this compound, providing detailed insights into its molecular weight, elemental composition, and structural arrangement. Due to the presence of two distinct reactive functional groups—an acyl chloride and a sulfonyl chloride—the fragmentation behavior of this compound under ionization is multifaceted and highly informative.

High-resolution mass spectrometry (HRMS), often utilizing analyzers like Orbitrap or time-of-flight (TOF), is essential for determining the accurate mass of the molecular ion. This allows for the confident assignment of a molecular formula (C₃H₄Cl₂O₃S). Given the presence of two chlorine atoms, the molecular ion region of the mass spectrum is expected to exhibit a characteristic isotopic pattern. The relative abundance of the M+, [M+2]+, and [M+4]+ peaks will appear in a ratio of approximately 9:6:1, which is a definitive signature for dichlorinated compounds.

Electron ionization (EI) is a common technique that induces extensive fragmentation, creating a unique fingerprint for the molecule. The fragmentation of this compound can be predicted to proceed through several pathways characteristic of its functional groups. libretexts.orgmiamioh.edu Cleavage adjacent to the carbonyl group is a dominant pathway for acyl chlorides, while the loss of chlorine and sulfur dioxide is typical for sulfonyl chlorides.

Key fragmentation pathways include:

Alpha-cleavage: Fission of the C-C bond adjacent to the carbonyl group.

Loss of Acyl Chlorine: Cleavage of the C-Cl bond of the acyl group.

Loss of Sulfonyl Chlorine: Fission of the S-Cl bond.

Desulfonylation: Elimination of a sulfur dioxide (SO₂) molecule, often following the initial loss of a chlorine atom.

Tandem mass spectrometry (MS/MS or MS²) is a particularly powerful advanced technique for differentiating isomers and confirming fragmentation pathways. lew.ro In an MS/MS experiment, the molecular ion of this compound (m/z 190, using ³⁵Cl) would be selectively isolated, subjected to collision-induced dissociation (CID), and the resulting product ions analyzed. This allows for the unambiguous establishment of fragment relationships. For example, observing the fragmentation of the [M-Cl]⁺ ion to an [M-Cl-SO₂]⁺ ion would confirm the sequential loss characteristic of the sulfonyl chloride moiety.

This technique is also invaluable for distinguishing this compound from its structural isomers, such as 2-(chlorosulfonyl)butanoyl chloride or 4-(chlorosulfonyl)butanoyl chloride. While these isomers would have the same molecular weight and elemental formula, their fragmentation patterns in MS/MS would differ significantly due to the different locations of the functional groups, leading to unique product ion spectra that serve as structural fingerprints.

| Proposed Fragment Ion | Structure | m/z (for ³⁵Cl) | Neutral Loss |

|---|---|---|---|

| [M]⁺· | ClSO₂CH₂CH₂COCl | 190 | - |

| [M-Cl]⁺ | ClSO₂CH₂CH₂CO⁺ | 155 | ·Cl |

| [M-COCl]⁺ | ClSO₂CH₂CH₂⁺ | 127 | ·COCl |

| [M-SO₂Cl]⁺ | ⁺CH₂CH₂COCl | 91 | ·SO₂Cl |

| [M-Cl-SO₂]⁺ | ClOCCH₂CH₂⁺ | 91 | ·Cl, SO₂ |

| [C₂H₂ClO]⁺ | CH₂=CH-COCl⁺· | 90 | HCl, SO₂ |

| [C₃H₄OCl]⁺ | CH₂ClCH₂CO⁺ | 91 | SO₂Cl |

UV-Visible Spectroscopy in Reaction Progression Monitoring

UV-Visible (UV-Vis) spectroscopy is a highly effective and accessible technique for real-time monitoring of chemical reactions, enabling the study of reaction kinetics and the optimization of process parameters. spectroscopyonline.com The utility of this method relies on a change in the absorbance of light by the reaction mixture as a reactant is consumed or a product is formed. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.

This compound, as a saturated aliphatic compound, does not possess strong chromophores and therefore exhibits negligible absorbance in the near-UV and visible regions of the spectrum (typically >220 nm). However, its high reactivity towards nucleophiles can be exploited to monitor its reactions, provided that either the reacting nucleophile or the resulting product has a distinct UV-Vis absorption profile. chemistrysteps.comsavemyexams.comchemguide.co.uk

This technique is particularly powerful when this compound reacts with a chromophoric nucleophile, such as an aromatic amine (e.g., aniline) or a substituted phenol. In such a reaction, the formation of the new amide and/or sulfonamide product results in a significant change in the electronic structure and, consequently, a new or shifted absorbance band in the UV-Vis spectrum. researchgate.netresearchgate.net For instance, the reaction with an aromatic amine leads to the formation of N-aryl amide and N-aryl sulfonamide linkages, which extend the conjugation of the aromatic system and shift the maximum absorbance (λmax) to a longer wavelength.

The following table provides a hypothetical dataset for monitoring the reaction of this compound with a chromophoric nucleophile, where the product has a λmax at 350 nm. The increase in absorbance over time directly correlates with the progress of the reaction.

| Time (seconds) | Absorbance at 350 nm | Product Concentration (Arbitrary Units) |

|---|---|---|

| 0 | 0.005 | 0.00 |

| 30 | 0.158 | 0.153 |

| 60 | 0.289 | 0.284 |

| 90 | 0.395 | 0.390 |

| 120 | 0.482 | 0.477 |

| 180 | 0.615 | 0.610 |

| 240 | 0.701 | 0.696 |

| 300 | 0.754 | 0.749 |

Theoretical and Computational Chemistry Studies of 3 Chlorosulfonyl Propanoyl Chloride

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Detailed studies employing DFT and ab initio methods to elucidate the molecular structure and properties of 3-(Chlorosulfonyl)propanoyl chloride are not currently available in published research. Such calculations would provide fundamental insights into the molecule's behavior.

A complete conformational analysis and geometry optimization of this compound using computational methods has not been reported. This type of study would be crucial for identifying the most stable conformers and understanding the molecule's three-dimensional structure, including key bond lengths, bond angles, and dihedral angles.

Calculations of the vibrational frequencies of this compound, which are necessary for the interpretation and assignment of experimental infrared and Raman spectra, have not been documented in the scientific literature. These calculations would help to correlate specific vibrational modes with the functional groups present in the molecule.

Electronic Structure Analysis

A detailed analysis of the electronic structure of this compound, which is vital for understanding its reactivity and stability, has not been the subject of published computational studies.

There are no available MEP maps for this compound in the literature. An MEP analysis would be instrumental in identifying the electrophilic and nucleophilic sites within the molecule, thereby providing a visual representation of the charge distribution and predicting its interaction with other chemical species.

An FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, has not been reported. This analysis is fundamental for predicting the molecule's chemical reactivity, kinetic stability, and its behavior in pericyclic reactions.

Theoretical and computational chemistry provide powerful tools to investigate the reactivity and properties of molecules like this compound at an atomic level. These methods allow for the detailed exploration of reaction mechanisms, the prediction of reaction outcomes, and the understanding of the factors governing chemical selectivity.

Computational Studies of Reaction Pathways and Transition States

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These maps detail the energy changes as reactants transform into products, highlighting key intermediates and, crucially, the transition states that represent the energy barriers to reaction.

For a bifunctional molecule such as this compound, which possesses two distinct electrophilic sites—the carbonyl carbon of the acyl chloride and the sulfur atom of the sulfonyl chloride—computational analysis is key to understanding its reaction pathways. Nucleophilic attack can, in principle, occur at either site.

The generally accepted mechanism for nucleophilic substitution at an acyl chloride is a two-step addition-elimination process proceeding through a tetrahedral intermediate. byu.eduacs.orgmdpi.com Similarly, nucleophilic substitution at a sulfonyl chloride typically follows a bimolecular pathway. chemrxiv.org Computational models can elucidate the subtle differences in the activation energies for these competing pathways.

The energy profile of a reaction illustrates the energy of the system as a function of the reaction coordinate. For this compound reacting with a nucleophile (Nu⁻), two primary competing pathways can be computationally modeled: attack at the acyl chloride and attack at the sulfonyl chloride.

Pathway A: Nucleophilic attack at the Acyl Chloride Carbon

Reactants: this compound + Nu⁻

Transition State 1 (TS_Acyl): Formation of the C-Nu bond and breaking of the C=O π-bond.

Tetrahedral Intermediate (INT_Acyl): A short-lived intermediate where the former carbonyl carbon is bonded to the nucleophile, the oxygen, the adjacent carbon, and the chlorine.

Transition State 2 (TS_Elim_Acyl): Elimination of the chloride ion.

Products: 3-(Chlorosulfonyl)propanoyl-Nu + Cl⁻

Pathway B: Nucleophilic attack at the Sulfonyl Chloride Sulfur

Reactants: this compound + Nu⁻

Transition State (TS_Sulfonyl): Concerted or stepwise formation of the S-Nu bond and cleavage of the S-Cl bond. This can proceed through a trigonal bipyramidal transition state.

Products: 3-(Nu-sulfonyl)propanoyl chloride + Cl⁻

DFT calculations can determine the relative energies of the reactants, intermediates, transition states, and products. The calculated activation energy (the energy difference between the reactants and the highest energy transition state) for each pathway determines which reaction is kinetically favored. Generally, acyl chlorides are more reactive than sulfonyl chlorides, suggesting that Pathway A would likely have a lower activation energy. acs.org

Below is a hypothetical data table illustrating the sort of energy values (in kcal/mol) that might be obtained from a DFT study (e.g., using a functional like B3LYP with a suitable basis set) for the reaction with a generic nucleophile.

| Species | Pathway A (Attack at Acyl Chloride) Relative Energy (kcal/mol) | Pathway B (Attack at Sulfonyl Chloride) Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +12.5 (TS_Acyl) | +18.0 (TS_Sulfonyl) |

| Intermediate | -5.0 (INT_Acyl) | N/A (concerted) or higher energy |

| Transition State 2 | +8.0 (TS_Elim_Acyl) | N/A |

| Products | -20.0 | -15.0 |

Note: The data in this table is illustrative and intended to demonstrate the output of a computational study. Actual values would depend on the specific nucleophile, solvent, and level of theory used.

Prediction of Selectivity and Yields

Building upon the energy profiles, computational chemistry can predict the selectivity of reactions involving this compound.

Regioselectivity: The primary question of selectivity for this molecule is which functional group will react preferentially. The kinetic product is the one formed via the pathway with the lowest activation energy barrier. Based on the illustrative data in the table above, the reaction at the acyl chloride (Pathway A) is kinetically favored over the reaction at the sulfonyl chloride (Pathway B) due to the lower energy of TS_Acyl compared to TS_Sulfonyl. This is consistent with the generally higher reactivity of acyl chlorides.

Factors Influencing Selectivity: Computational models can also probe factors that might alter this selectivity. For instance:

Nature of the Nucleophile: A "hard" nucleophile might favor attack at the harder electrophilic center (the carbonyl carbon), while a "softer" nucleophile might show some preference for the softer sulfur atom.

Solvent Effects: The polarity of the solvent can differentially stabilize the transition states of the competing pathways, potentially altering the energy barriers. Polarizable continuum models (PCM) are often used in DFT calculations to account for solvent effects. acs.org

Catalysis: The presence of a catalyst, such as a Lewis acid, could coordinate to either the carbonyl oxygen or a sulfonyl oxygen, selectively activating one site over the other. Computational studies can model these catalyst-substrate interactions.

Predicting Yields: While precise yield prediction from first principles is exceptionally challenging, transition state theory allows for the calculation of reaction rate constants from the activation free energies (ΔG‡). The ratio of the rate constants for competing pathways can provide a theoretical prediction of the product ratio.

For example, the ratio of Product A to Product B can be estimated using the following relationship derived from the Eyring equation, where ΔΔG‡ is the difference in the activation free energies of the two pathways (ΔG‡_B - ΔG‡_A):

Ratio (A/B) ≈ exp(-ΔΔG‡ / RT)

Where:

R is the gas constant

T is the temperature in Kelvin

The following interactive table demonstrates how the predicted product ratio changes with the difference in activation energy between the two competing pathways at a standard temperature (298 K).

| ΔΔG‡ (kcal/mol) | Predicted Ratio of Product A : Product B | Predicted Yield of Major Product (A) |

|---|---|---|

| 1.0 | ~5.4 : 1 | ~84% |

| 2.0 | ~29 : 1 | ~97% |

| 3.0 | ~155 : 1 | ~99.4% |

| 5.0 | ~4400 : 1 | >99.9% |

| 5.5 (from hypothetical data) | ~12000 : 1 | >99.9% |

In recent years, machine learning (ML) models, often trained on large datasets of experimental results or high-throughput computational data, have also emerged as powerful tools for predicting regioselectivity and reaction outcomes with high accuracy. chemrxiv.orgnih.gov Such models could potentially be trained to predict the reactivity of bifunctional molecules like this compound with various nucleophiles.

Future Research Directions and Emerging Applications in Academic Chemistry

Development of Asymmetric Synthetic Routes Utilizing Chiral Auxiliaries or Catalysts

A significant frontier in the utilization of 3-(chlorosulfonyl)propanoyl chloride is the development of synthetic routes to control the stereochemistry of its reaction products. The carbon atom alpha to the carbonyl group is a prochiral center, which, upon reaction, can form a new stereocenter. Future work will likely focus on controlling the absolute configuration of this center through the use of chiral auxiliaries and catalysts. wikipedia.orgnih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Well-established auxiliaries such as Evans oxazolidinones and Oppolzer's camphorsultam are prime candidates for this approach. wikipedia.orgwikipedia.orgresearchgate.net The research would involve attaching the chiral auxiliary to the acyl chloride moiety of this compound to form a chiral N-acyl derivative. This new compound could then undergo diastereoselective reactions, such as alkylations or aldol (B89426) condensations at the α-carbon. The steric hindrance provided by the auxiliary would direct the incoming electrophile to a specific face of the enolate, leading to a high degree of stereocontrol. scielo.org.mx After the desired transformation, the auxiliary can be cleaved and recovered for reuse. wikipedia.org For example, the use of camphorsultam has been shown to be highly effective in controlling the stereoselectivity of various transformations, including alkylations and Michael additions. wikipedia.orgwikipedia.orgresearchgate.netnih.gov

An alternative or complementary approach involves the use of chiral catalysts. google.com Chiral Lewis acids or organocatalysts could be employed to create a chiral environment around the substrate, influencing the stereochemical course of the reaction without the need for covalent attachment of an auxiliary. acs.orgrsc.org Research in this area would focus on identifying catalysts that can effectively differentiate between the two prochiral faces of an enolate derived from this compound. For instance, nickel complexes with chiral ligands like bis(oxazoline) (BOX) have been successful in the catalytic asymmetric synthesis of ketones from acid chlorides. acs.org The development of catalysts that are selective for either the acyl chloride or the sulfonyl chloride group while inducing chirality would represent a significant advancement.

Table 1: Prominent Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Class | Potential Reaction with this compound Derivative | Expected Stereocontrol |

| Evans Oxazolidinones | Oxazolidinone | Diastereoselective α-alkylation, Aldol reactions | High (often >95% d.e.) |

| Oppolzer's Camphorsultam | Sultam | Diastereoselective alkylation, Michael additions, Claisen rearrangement | High (often >95% d.e.) wikipedia.orgwikipedia.org |

| Pseudoephedrine | Amino alcohol | Asymmetric α-alkylation of amides | High diastereoselectivity |

| (R)-BINOL | Axially chiral diol | Asymmetric synthesis via chiral acetals or esters | Moderate to high enantiomeric excess wikipedia.org |

Applications in Flow Chemistry and Microreactor Technology for Enhanced Control and Safety

The high reactivity of both the acyl chloride and sulfonyl chloride functional groups makes this compound a challenging reagent to handle in traditional batch processes. Reactions are often highly exothermic and can lead to the formation of hazardous byproducts like HCl gas. Flow chemistry and microreactor technology offer a promising solution to these challenges by providing superior control over reaction parameters and enhancing safety. researchgate.netnih.govbeilstein-journals.org

Microreactors utilize channels with micrometer dimensions, which results in an extremely high surface-area-to-volume ratio. beilstein-journals.org This allows for highly efficient heat exchange, enabling precise temperature control and preventing thermal runaways that can occur in large-scale batch reactors. nih.gov Future research will likely involve the development of continuous flow processes for both the synthesis of this compound and its subsequent transformations. acs.orgacs.orgresearchgate.net The synthesis of acyl chlorides from carboxylic acids using reagents like phosgene (B1210022) or thionyl chloride can be performed more safely in a closed-loop flow system, minimizing operator exposure to toxic chemicals. acs.orggoogle.com

Furthermore, flow chemistry enables the telescoping of multiple reaction steps without the need for intermediate purification. nih.gov For a bifunctional molecule like this compound, this is particularly advantageous. A flow setup could be designed where the molecule is first synthesized in one reactor module and then directly streamed into a second module where it reacts chemoselectively with a nucleophile. vapourtec.com For example, the selective amidation of the acyl chloride over the sulfonyl chloride could be precisely controlled by adjusting residence time, temperature, and stoichiometry in a microreactor, a feat that is often difficult to achieve in batch synthesis. nih.gov This enhanced control can lead to higher yields, improved purity, and a more sustainable chemical process. beilstein-journals.org

Novel Catalyst Discovery for Selective Transformations Involving this compound

The presence of two distinct electrophilic sites in this compound offers a unique challenge and opportunity for catalytic control. A key area of future research is the discovery of novel catalysts that can selectively activate one functional group in the presence of the other. This would allow for the programmed, stepwise functionalization of the molecule.

Transition-metal catalysis is a particularly promising avenue. Palladium and copper catalysts, for instance, are widely used in cross-coupling reactions involving sulfonyl chlorides. nih.govresearchgate.netacs.orgnih.govrsc.org Research could focus on developing palladium-catalyzed desulfonylative coupling reactions (e.g., Stille or Suzuki-type couplings) where the C-SO2Cl bond is selectively cleaved and replaced with a new carbon-carbon bond, leaving the acyl chloride group intact for subsequent transformations. researchgate.netacs.org Conversely, catalysts could be developed to favor reactions at the acyl chloride, such as selective acyl cross-coupling, while the sulfonyl chloride remains as a handle for later functionalization. acs.org

Iron-catalyzed desulfinylative cross-coupling reactions have also been shown to be effective for coupling sulfonyl chlorides with Grignard reagents, offering a more cost-effective and environmentally benign alternative to palladium. core.ac.uk Investigating the applicability of such catalysts to a bifunctional substrate like this compound could reveal novel selective transformations. Another approach involves photocatalysis, where light and a photocatalyst can generate sulfonyl radicals from sulfonyl chlorides under mild conditions, enabling unique cycloadditions and other transformations. rsc.orgnih.gov Discovering photocatalytic systems that can discriminate between the two electrophilic centers would be a significant breakthrough.

Table 2: Examples of Catalytic Transformations of Sulfonyl Chlorides

| Catalyst System | Reaction Type | Substrate Example | Potential Application for this compound |

| Pd₂(dba)₃ / Tri-2-furylphosphine / CuBr | Desulfonylative Stille Coupling researchgate.net | Arenesulfonyl chloride | Selective C-C bond formation at the sulfonyl position. |

| Fe(acac)₃ | Desulfonylative Cross-Coupling core.ac.uk | Alkanesulfonyl chloride | Iron-catalyzed C-C bond formation with Grignard reagents. |

| CuI | Vicinal Chloro-thiolation researchgate.net | Arylsulfonyl chloride | Addition across alkynes, transforming the sulfonyl group. |

| Pd(OAc)₂ / Biarylphosphine Ligands | Chlorosulfonylation nih.gov | Arylboronic acid | (Reverse reaction) Synthesis of complex sulfonyl chlorides. |

| K-PHI (Carbon Nitride) | Photocatalytic Sulfonyl Chloride Synthesis nih.gov | Thioacetate | Light-driven synthesis under mild conditions. |

Integration with Biocatalytic Methods for Hybrid Synthetic Approaches